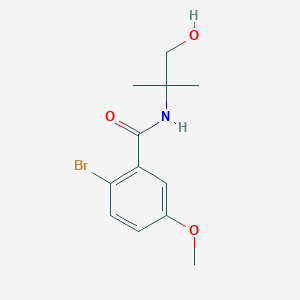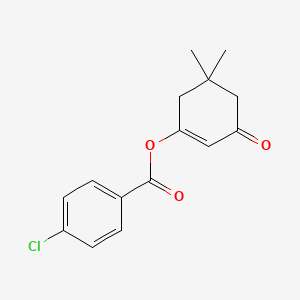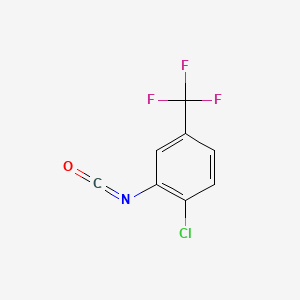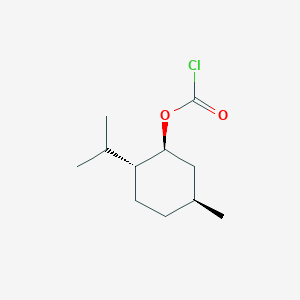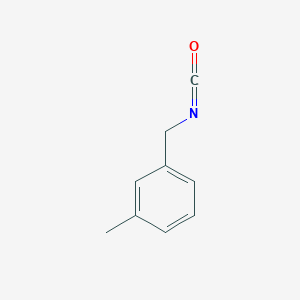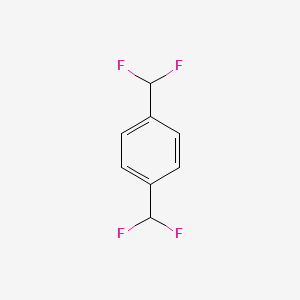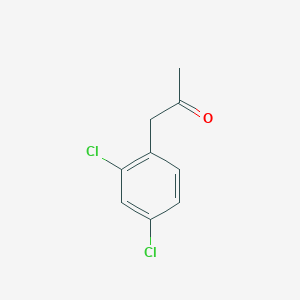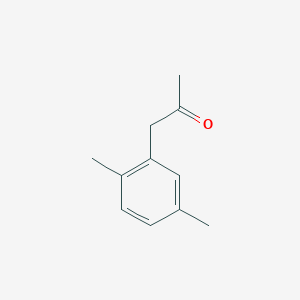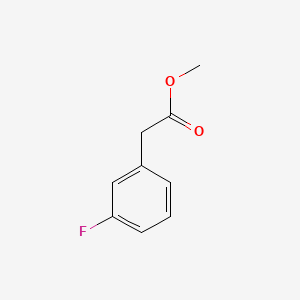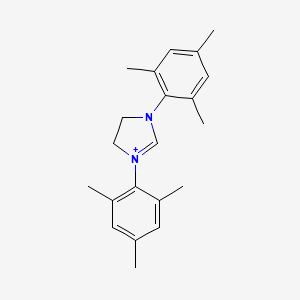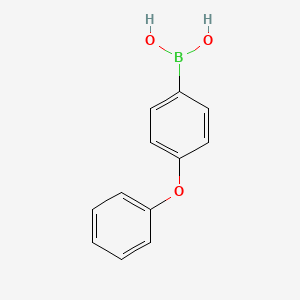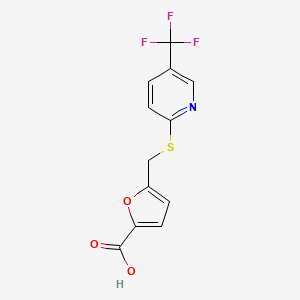
2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine (CFTP) is a small molecule that has recently been studied for its potential therapeutic applications. It has been shown to have a variety of biochemical and physiological effects, and has been studied for its potential use in lab experiments.
Aplicaciones Científicas De Investigación
Crystal Structure and Hydrogen Bonding
The crystal structure of closely related compounds like 5-(trifluoromethyl)picolinic acid monohydrate reveals intricate water-bridged hydrogen-bonding networks. These structures form centrosymmetric dimers, which are linked into two-dimensional sheets through hydrogen-bonding interactions. This detailed understanding of crystal structures aids in the design and synthesis of new compounds with desired physical and chemical properties N. Ye & J. Tanski, 2020.
Synthetic Routes
Research on the synthesis of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids provides insight into rational strategies for preparing such compounds. These strategies involve various chemical reactions, including deoxygenative fluorination and displacement reactions, to introduce the trifluoromethyl group. Carboxy functions are typically generated through reactions with organolithium or organomagnesium intermediates, showcasing the versatility and adaptability of synthetic approaches for these compounds F. Cottet et al., 2003.
Spectroscopic and Optical Studies
Spectroscopic and optical studies on similar compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, utilize techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies help in understanding the geometric structure, vibrational frequencies, and non-linear optical properties of the compounds. Such research is crucial for the development of materials with specific optical characteristics H. Vural & M. Kara, 2017.
Functionalization Techniques
The direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines are significant for creating highly specific and targeted chemical entities. This research demonstrates "optional site selectivity" in the functionalization process, which is vital for synthesizing compounds with precise structural configurations M. Schlosser & Marc Marull, 2003.
Applications in OLEDs and Complex Formation
Studies also extend to the application of trifluoromethyl-substituted compounds in organic light-emitting diodes (OLEDs) and complex formation. For instance, new iridium complexes with trifluoromethyl-substituted ligands have been synthesized for use in OLEDs, demonstrating the potential of these compounds in electronic and photonic applications Maoliang Xu et al., 2007.
Propiedades
IUPAC Name |
5-[[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3S/c13-12(14,15)7-1-4-10(16-5-7)20-6-8-2-3-9(19-8)11(17)18/h1-5H,6H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDIGMNTURCKBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)SCC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371375 |
Source


|
| Record name | 5-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine | |
CAS RN |
238742-86-4 |
Source


|
| Record name | 5-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

